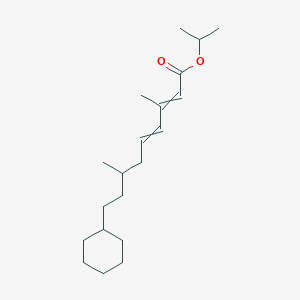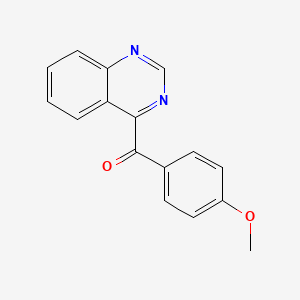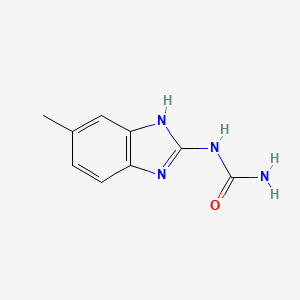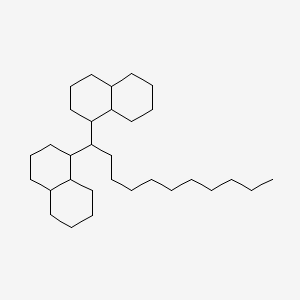
Methylphenylarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Methyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5AsO+CH3I+NaOH→C6H5AsCH3+NaI+H2O
Industrial Production Methods: Industrial production of methyl(phenyl)arsane typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: Methyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl(phenyl)arsine oxide.
Reduction: Reduction reactions can convert it back to the parent arsane.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl(phenyl)arsine oxide.
Reduction: Parent arsane.
Substitution: Various substituted arsanes depending on the reagents used.
科学的研究の応用
Methyl(phenyl)arsane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity.
Medicine: Research into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Applications in the semiconductor industry for the production of high-purity arsenic compounds.
作用機序
The mechanism by which methyl(phenyl)arsane exerts its effects involves interactions with cellular components. It can bind to proteins and enzymes, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular redox processes and enzyme activity.
類似化合物との比較
Phenylarsine: Lacks the methyl group, making it less bulky.
Dimethylarsine: Contains two methyl groups instead of one phenyl group.
Trimethylarsine: Contains three methyl groups, making it more volatile.
Uniqueness: Methyl(phenyl)arsane is unique due to the presence of both a phenyl and a methyl group, which imparts distinct chemical properties. Its intermediate bulkiness and reactivity make it suitable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C7H8As |
|---|---|
分子量 |
167.06 g/mol |
InChI |
InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
HBEGXZCNYJRDTF-UHFFFAOYSA-N |
正規SMILES |
C[As]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)


![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)





![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

